1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine
Description
Properties
IUPAC Name |
1-adamantyl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2S/c1-27-21-2-4-22(5-3-21)28-16-17-6-8-25(9-7-17)23(26)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,17-20H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDJBWQFBQLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and other therapeutic properties, supported by various research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H25NOS
- Molecular Weight : 325.48 g/mol
- IUPAC Name : this compound
The adamantane core provides a rigid framework that enhances the compound's interaction with biological targets, while the piperidine ring contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated efficacy against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds related to adamantane have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also effectively inhibit biofilm formation, which is crucial in managing chronic infections.
Anticancer Activity
The anticancer potential of adamantane derivatives is another area of significant interest. Recent studies have highlighted their role in inhibiting cancer cell proliferation.
Case Studies:
- Opaganib (ABC294640) : An adamantane-based drug recently approved for treating advanced solid tumors, acts through selective inhibition of sphingosine kinase-2 (SK2), demonstrating promising results in clinical settings .
- Broad-spectrum Activity : Adamantane derivatives have shown activity against various cancer types, including leukemia and prostate cancer, indicating their potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes like Dipeptidyl Peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes treatment .
- Noncovalent Interactions : The molecular conformation stabilizes through noncovalent interactions, enhancing the compound's binding affinity to biological macromolecules .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Opaganib | Adamantane derivative | Anticancer activity via SK2 inhibition |
| SQ109 | Adamantyl diamine derivative | Effective against drug-resistant tuberculosis |
| DPP-4 Inhibitors | Various scaffolds | Modulate glucose metabolism |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, including 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, in cancer treatment. The compound's structure allows it to interact with biological targets involved in tumor growth and metastasis.
- Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways associated with cancer cell proliferation. For instance, adamantane derivatives have been shown to inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in various cancers .
Neurological Disorders
The unique structure of this compound also suggests potential applications in treating neurological disorders. Adamantane derivatives have been studied for their neuroprotective effects and ability to enhance cognitive function.
- Case Study : Research indicates that certain adamantane-based compounds can modulate neurotransmitter systems, thereby improving symptoms in conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its safety and efficacy.
Absorption and Distribution
Studies on similar adamantane compounds suggest that they exhibit favorable absorption characteristics due to their lipophilicity. This property enhances their ability to cross biological membranes and reach target sites within the body.
Toxicological Profile
Preliminary toxicity assessments indicate that adamantane derivatives generally have low toxicity profiles, but comprehensive studies are necessary to confirm the safety of this specific compound in clinical settings.
Comparison with Similar Compounds
Paroxetine-Related Compounds (USP)
- Structure : Piperidine cores with benzodioxolyloxy and fluorophenyl/phenyl groups (e.g., (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride) .
- Comparison : Unlike the target compound, these derivatives lack adamantane or sulfur-based substituents. The benzodioxole and fluorophenyl groups enhance serotonin reuptake inhibition (SSRI activity), whereas the target’s adamantane may prioritize CNS penetration over direct receptor binding .
1-[Bis(4-methoxyphenyl)methyl]piperidine
- Structure : Two 4-methoxyphenyl groups attached to the piperidine nitrogen (CAS 110146-70-8) .
- The absence of a sulfur atom may also limit metabolic versatility .
Adamantane-Containing Piperidine Derivatives
1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic Acid
- Structure : Adamantane carbonyl linked to a piperidine ring with a 4-methylphenyl group and a carboxylic acid substituent .
- Comparison : The carboxylic acid enhances solubility but may reduce blood-brain barrier penetration. In contrast, the target compound’s 4-methoxyphenylsulfanylmethyl group balances lipophilicity and moderate polarity, favoring tissue distribution .
Piperidine Derivatives with Sulfur-Containing Groups
1-[4-(Methylsulfanyl)phenyl]propan-2-amine
- Structure : A primary amine with a methylsulfanylphenyl group .
- In the target compound, the thioether linkage may confer stability against cytochrome P450 metabolism compared to ether or amine linkages .
Data Tables
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Research Findings and Implications
Adamantane’s Role : The adamantane moiety in the target compound likely improves metabolic stability and lipophilicity, similar to its use in antiviral drugs like rimantadine .
Sulfur vs. Oxygen Linkages : The thioether group in the target compound may offer superior resistance to oxidative degradation compared to ether-linked analogs (e.g., Paroxetine derivatives) .
Structural Flexibility : Unlike rigid bis-aryl derivatives (e.g., ), the combination of adamantane and sulfanylmethyl groups allows for adaptive binding in hydrophobic pockets, a trait valuable in kinase or GPCR-targeted therapies.
Q & A
Q. What are the established synthetic routes for 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, and what are their critical reaction conditions?
Methodological Answer: The synthesis typically involves two key steps:
Adamantane-carbonyl coupling : Reacting adamantane-1-carbonyl chloride with a piperidine derivative (e.g., 4-hydroxymethylpiperidine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
Sulfanyl-methyl introduction : Treating the intermediate with 4-methoxyphenylsulfenyl chloride in the presence of a radical initiator (e.g., AIBN) or via nucleophilic substitution using a mercaptomethyl precursor .
Key Considerations :
- Control reaction temperature to avoid side reactions (e.g., adamantane decomposition above 80°C).
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and sulfanyl (C-S) at ~600–700 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of adamantane moiety).
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound to optimize pharmacological properties?
Methodological Answer:
-
Structural Modifications :
-
Assays :
- Use in vitro enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer lines) to quantify potency.
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors .
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally analogous piperidine-adamantane derivatives?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability .
- Validate compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral chromatography) .
- Mechanistic Studies :
- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare across studies .
- Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways that may explain divergent results .
- Computational Analysis :
Q. What biochemical pathways are most likely influenced by this compound, and how can researchers validate these targets?
Methodological Answer:
- Putative Pathways :
- Dopamine/Sigma Receptors : Adamantane derivatives often modulate neurotransmitter systems; test in radioligand displacement assays .
- Kinase Signaling : Sulfanyl groups may inhibit cysteine-dependent kinases (e.g., JAK3); screen using kinase profiling platforms .
- Validation Methods :
- CRISPR-Cas9 knockout of suspected targets (e.g., sigma-1 receptor) to confirm loss of compound activity .
- Use fluorescent probes (e.g., BODIPY-labeled analogs) for cellular localization studies via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
